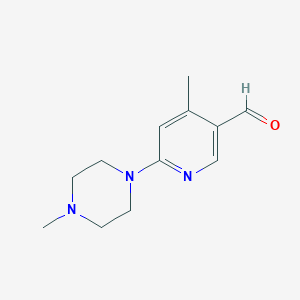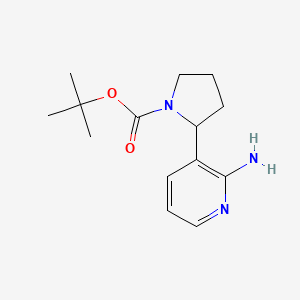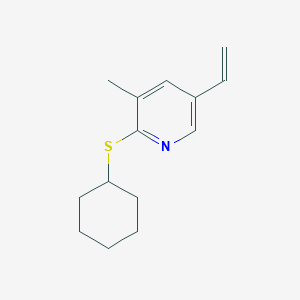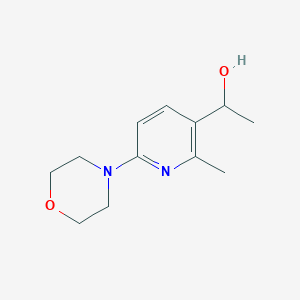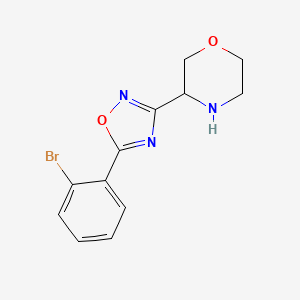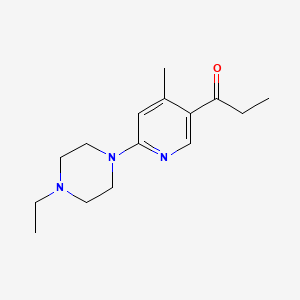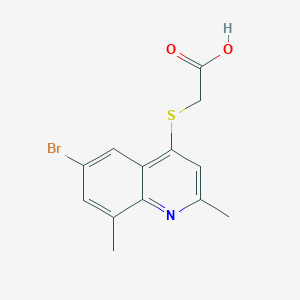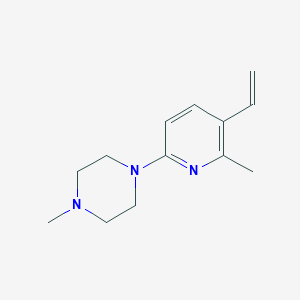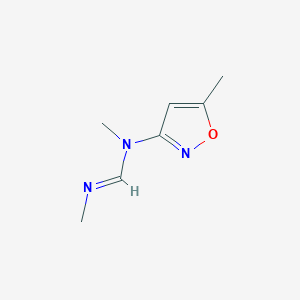
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 5-methyl-6-(pyrrolidin-1-yl)pyridine with an appropriate ethanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include dichloromethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyrrolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetaldehyde or 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetic acid .
Aplicaciones Científicas De Investigación
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol include:
- 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- 2-(2-Methyl-1H-pyrrol-3-yl)-2-ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrrolidine group and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3 |
Clave InChI |
INYQGZVRPXWOIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


